molecular formula C9H7BrN4O2 B11758923 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid

4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B11758923
M. Wt: 283.08 g/mol
InChI Key: SCOPTFXMYMNSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic molecule featuring a triazole core substituted with a methyl group at the N1 position, a carboxylic acid group at the C5 position, and a 5-bromopyridin-2-yl moiety at the C4 position.

Properties

Molecular Formula

C9H7BrN4O2

Molecular Weight

283.08 g/mol

IUPAC Name

5-(5-bromopyridin-2-yl)-3-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C9H7BrN4O2/c1-14-8(9(15)16)7(12-13-14)6-3-2-5(10)4-11-6/h2-4H,1H3,(H,15,16)

InChI Key

SCOPTFXMYMNSKT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)C2=NC=C(C=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyridines or triazoles.

Scientific Research Applications

4-(5-Bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the triazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs: Triazole-Carboxylic Acid Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
4-(5-Bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid C₉H₇BrN₄O₂ - 5-Bromopyridin-2-yl at C4
- Methyl at N1
Potential enzyme inhibition, drug scaffold N/A
2-(5-Bromopyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid C₉H₅BrF₃N₄O₂ - Trifluoromethyl at C5
- 2H-triazole isomer
Discontinued (likely due to stability)
1-Methyl-1H-1,2,3-triazole-5-carboxylic acid C₄H₅N₃O₂ - No pyridine substituent Building block for larger molecules
4-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidine-3-carboxylic acid C₈H₁₁BrN₄O₂ - Pyrrolidine ring fused to triazole Experimental therapeutic candidate
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid C₈H₄Br₂N₄O₂ - Dual bromine substituents
- 2H-triazole isomer
Antimicrobial/antiviral research

Key Observations :

  • Bromopyridine vs.
  • Isomerism : The 1H-triazole configuration (as in the target compound) versus 2H-triazole (e.g., ) affects electronic properties and binding modes in biological targets .
  • Functional Groups : The trifluoromethyl group in enhances metabolic stability but may complicate synthesis , while the carboxylic acid group enables salt formation and solubility optimization.

Functional Analogs: Enzyme Inhibitors and Bioactive Derivatives

Triazole-carboxylic acids are widely explored as enzyme inhibitors. Notable examples include:

  • 4-(Dodecylthio)-1H-1,2,3-triazole-5-carboxylic acid (CDST) : A glyoxylate oxidase inhibitor with agrochemical and therapeutic applications. Its long alkyl chain enhances membrane permeability, unlike the bromopyridine group in the target compound .
  • 4-(1-Pentylhexylthio)-1H-1,2,3-triazole-5-carboxylic acid (TACA) : Similar to CDST but with a branched alkyl chain, demonstrating the importance of substituent flexibility in inhibitor design .
  • N-[4-(Diethylamino)phenyl]-1-isobutyl-4-phenyl-1H-1,2,3-triazole-5-carboxamide (SI68): A triazole-carboxamide derivative with demonstrated bioactivity, highlighting the role of amidation in enhancing target affinity .

Comparison with Target Compound : The target compound’s bromopyridine group may mimic aromatic residues in enzyme active sites, similar to phenyl or thiophenyl groups in CDST and TACA. However, its smaller size compared to dodecylthio chains could limit hydrophobic interactions .

Biological Activity

The compound 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The chemical structure of 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is characterized by a triazole ring substituted with a brominated pyridine and a carboxylic acid group. This unique combination contributes to its biological activity.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anti-inflammatory properties. For instance, compounds structurally related to 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid have shown the ability to inhibit cytokine production in peripheral blood mononuclear cells (PBMCs).

In one study, derivatives exhibited a reduction in tumor necrosis factor-alpha (TNF-α) levels by up to 60% at certain concentrations. The most effective compounds were noted to significantly decrease TNF-α production without inducing cytotoxicity at doses up to 100 µg/mL .

2. Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.

A comparative analysis indicated that certain triazole derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as therapeutic agents in treating bacterial infections .

3. Anticancer Activity

The anticancer potential of triazole derivatives has been a focal point in recent research. The compound under discussion has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies reported that it inhibited cell proliferation in gastric cancer cells with a half-maximal inhibitory concentration (CC50) significantly lower than that of standard chemotherapeutics like 5-fluorouracil (5-FU) .

Summary of Research Findings

Activity Effect Reference
Anti-inflammatoryDecreased TNF-α production by 44–60%
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerCC50 = 12.10 ± 3.10 μM against gastric cancer cells

Case Studies

Case Study 1: Anti-inflammatory Effects
In a controlled experiment involving PBMCs stimulated with lipopolysaccharides (LPS), the compound demonstrated a dose-dependent inhibition of TNF-α release. At a concentration of 50 µg/mL, it reduced TNF-α levels to those observed in unstimulated controls.

Case Study 2: Anticancer Efficacy
A study assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it significantly inhibited the growth of gastric cancer cells while exhibiting low toxicity towards normal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.